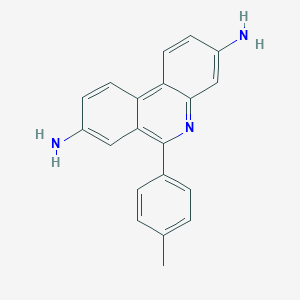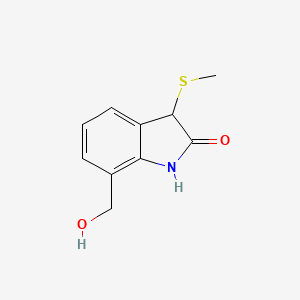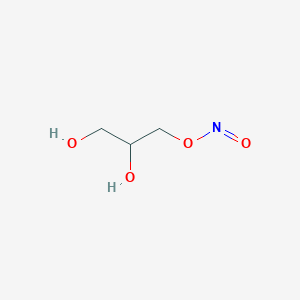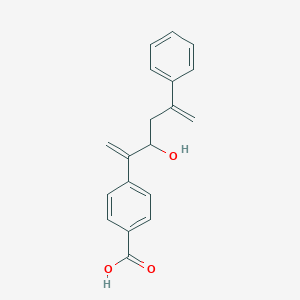![molecular formula C9H8Br2O2S B12560225 Methyl [(3,5-dibromophenyl)sulfanyl]acetate CAS No. 189253-93-8](/img/structure/B12560225.png)
Methyl [(3,5-dibromophenyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(3,5-dibromophenyl)sulfanyl]acetate is an organic compound characterized by the presence of a methyl ester group attached to a sulfanyl group, which is further connected to a 3,5-dibromophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5-dibromophenyl)sulfanyl]acetate typically involves the reaction of 3,5-dibromothiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(3,5-dibromophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted phenyl sulfanyl acetates.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl [(3,5-dibromophenyl)sulfanyl]ethanol.
Applications De Recherche Scientifique
Methyl [(3,5-dibromophenyl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of Methyl [(3,5-dibromophenyl)sulfanyl]acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine atoms and sulfanyl group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [(3,4-dibromophenyl)sulfanyl]acetate
- Methyl [(3,5-dichlorophenyl)sulfanyl]acetate
- Methyl [(3,5-difluorophenyl)sulfanyl]acetate
Uniqueness
Methyl [(3,5-dibromophenyl)sulfanyl]acetate is unique due to the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring, which significantly influences its reactivity and biological activity. The dibromo substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Propriétés
Numéro CAS |
189253-93-8 |
|---|---|
Formule moléculaire |
C9H8Br2O2S |
Poids moléculaire |
340.03 g/mol |
Nom IUPAC |
methyl 2-(3,5-dibromophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H8Br2O2S/c1-13-9(12)5-14-8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3 |
Clé InChI |
KDFMUJUDPCIFOH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSC1=CC(=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)


![4-[(4-Methoxyphenyl)methyl]-1,1'-biphenyl](/img/structure/B12560183.png)


![{Propane-1,3-diylbis[oxy(5-chlorobenzene-2,1,3-triyl)]}tetramethanol](/img/structure/B12560199.png)


![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![Methyl {[3-(isocyanatomethyl)phenyl]methyl}carbamate](/img/structure/B12560234.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
